2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone
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Overview
Description
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfanyl group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl rings can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and sulfanyl group play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylethanamine hydrochloride: A related compound with a similar oxazole and sulfanyl structure but different substituents.
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: Another compound featuring the oxazole ring but with a propanoic acid group instead of the ethanone structure.
Uniqueness
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-17-15-20(13-14-22(17)28-2)21(27)16-30-25-26-23(18-9-5-3-6-10-18)24(29-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGAYZILJVNQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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